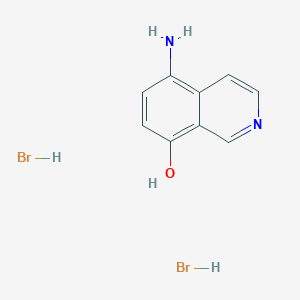

5-Aminoisoquinolin-8-ol dihydrobromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10Br2N2O |

|---|---|

Molecular Weight |

322.00 g/mol |

IUPAC Name |

5-aminoisoquinolin-8-ol;dihydrobromide |

InChI |

InChI=1S/C9H8N2O.2BrH/c10-8-1-2-9(12)7-5-11-4-3-6(7)8;;/h1-5,12H,10H2;2*1H |

InChI Key |

MQZUBSPGPIGHSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1N)O.Br.Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Historical and Contemporary Synthetic Routes to the Isoquinoline (B145761) Scaffold

The isoquinoline core is a key structural component in a vast array of natural products and synthetic compounds. drugbank.com Over the years, several named reactions have become fundamental to its synthesis, each offering unique advantages in accessing diverse substitution patterns.

Historical Methods:

Classic methodologies for constructing the isoquinoline scaffold have been well-established for over a century and remain staples in organic synthesis. These include:

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form 3,4-dihydroisoquinolines. nih.govmdpi.com These intermediates can then be oxidized to the corresponding isoquinolines. The reaction is particularly effective for arenes with electron-donating groups. researchgate.net

Pictet-Spengler Reaction: This method entails the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. google.compatsnap.com Subsequent oxidation can then provide the aromatic isoquinoline core. This reaction is a special case of the Mannich reaction and has been widely applied in the synthesis of alkaloids and related compounds. google.comthieme-connect.de

Pomeranz-Fritsch Reaction: In this acid-catalyzed synthesis, a benzaldehyde (B42025) is condensed with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes cyclization to form the isoquinoline nucleus. nih.govbldpharm.commdpi.com This method is valuable for preparing isoquinolines with substitution patterns that are difficult to achieve through other routes. nih.gov

These foundational synthetic strategies are summarized in the table below.

| Reaction Name | Starting Materials | Key Reagents | Intermediate/Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid (e.g., HCl) | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Strong Acid (e.g., H₂SO₄) | Isoquinoline |

Contemporary Approaches:

Modern synthetic chemistry has expanded the toolbox for isoquinoline synthesis, often employing transition-metal catalysis to achieve higher efficiency and broader functional group tolerance. google.com Recent advancements include:

Palladium-catalyzed cascade reactions: These methods can construct the isoquinoline ring system in a single pot through a sequence of reactions, such as the coupling of o-iodobenzaldehydes with terminal acetylenes followed by a copper-catalyzed cyclization. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation: This approach enables the direct functionalization of C-H bonds, allowing for the annulation of alkynes with aryl precursors like oximes to form multisubstituted isoquinolines.

Copper-catalyzed cascade reactions: A variety of isoquinoline derivatives can be synthesized with high chemo- and regioselectivity through the copper-catalyzed reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds. organic-chemistry.org

These contemporary methods offer significant advantages in terms of reaction conditions and the diversity of accessible structures, complementing the classical routes. researchgate.net

Targeted Synthesis of 5-Aminoisoquinolin-8-ol and its Salt Forms (Dihydrobromide)

While specific literature detailing the synthesis of 5-Aminoisoquinolin-8-ol is limited, a plausible synthetic strategy can be devised based on established methodologies for analogous quinoline (B57606) and isoquinoline systems. The key challenges lie in the regioselective introduction of the amino and hydroxyl groups onto the isoquinoline core.

A common and effective strategy for introducing an amino group at a specific position on an aromatic ring is through the reduction of a nitro group. This approach allows for precise control over the location of the amino substituent.

A potential synthetic route to 5-Aminoisoquinolin-8-ol could therefore commence with 8-hydroxyisoquinoline. The synthesis would proceed through the following key steps:

Nitration of 8-Hydroxyisoquinoline: The first step would involve the regioselective nitration of 8-hydroxyisoquinoline to introduce a nitro group at the 5-position, yielding 5-nitro-8-hydroxyisoquinoline. The directing effects of the existing hydroxyl group and the isoquinoline nitrogen atom would be critical in achieving the desired regioselectivity.

Reduction of the Nitro Group: The subsequent step would be the reduction of the 5-nitro group to a 5-amino group. A variety of reducing agents can be employed for this transformation. A patent for the synthesis of the analogous 5-amino-8-hydroxyquinoline describes a method using hydrazine (B178648) hydrate (B1144303) in the presence of a Pd/C catalyst. google.compatsnap.com Another common method involves the use of sodium hydrosulfite in an alkaline solution, which has been reported for the reduction of 5-nitrosoisoquinolin-8-ol to 5-aminoisoquinolin-8-ol. thieme-connect.de

This two-step sequence represents a logical and well-precedented approach to the regioselective synthesis of the target compound.

For research-scale production, the optimization of reaction conditions is crucial to maximize yield and purity. Drawing parallels from the synthesis of 5-amino-8-hydroxyquinoline, several parameters can be fine-tuned. google.compatsnap.com

In a patented method for the quinoline analogue, the following conditions were specified:

Solvent: Isopropanol was used as the solvent for the reduction step.

Catalyst: A 5% Pd/C catalyst was employed.

Reducing Agent: An 80% aqueous solution of hydrazine hydrate was added over a period of 25-35 minutes.

Temperature: The reaction mixture was heated to 70 °C before the addition of hydrazine hydrate and then refluxed at 80-85 °C.

The table below outlines the impact of varying the molar ratio of hydrazine hydrate to the starting nitro compound on the reaction yield, as described in the patent for the quinoline synthesis. google.com

| Molar Ratio (Hydrazine Hydrate : Nitro Compound) | Reaction Time (hours) | Yield (%) |

| 1.5 : 1 | 4 | 58.0 |

| 1.8 : 1 | 3 | 62.8 |

| 2.0 : 1 | 5 | 70.0 |

This data suggests that careful control of stoichiometry and reaction time is necessary to achieve optimal yields. Similar optimization studies would be required for the synthesis of 5-Aminoisoquinolin-8-ol to ensure efficient and reproducible production for research purposes.

For many research applications, converting the free base of a compound into a salt form can enhance its stability, solubility, and ease of handling. 5-Aminoisoquinolin-8-ol can be converted to its dihydrobromide salt. bldpharm.com This is achieved by treating a solution of the free base with hydrobromic acid. The resulting salt would precipitate from the solution and could be isolated by filtration.

The characterization of 5-Aminoisoquinolin-8-ol dihydrobromide would involve a suite of analytical techniques to confirm its structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern of the isoquinoline ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the O-H and N-H stretches of the hydroxyl and amino groups, respectively.

These characterization data are essential for verifying the identity and purity of the synthesized compound before its use in further research.

Synthesis of Structurally Related Derivatives and Analogs for Mechanistic Exploration

To explore the structure-activity relationships and mechanisms of action of 5-Aminoisoquinolin-8-ol, the synthesis of structurally related derivatives and analogs is crucial. Modifications can be made at various positions, but the amino group at position 5 represents a particularly attractive site for derivatization.

The primary amino group at the 5-position is a versatile handle for introducing a wide range of functional groups through well-established chemical transformations.

N-Acylation:

The amino group can be readily acylated to form amides. This can be achieved by reacting 5-Aminoisoquinolin-8-ol with acylating agents such as acyl chlorides or anhydrides. orientjchem.org This reaction is often carried out in the presence of a base to neutralize the acid byproduct. For example, the copper-catalyzed one-pot N-acylation and C5-H halogenation of 8-aminoquinolines using acyl halides has been reported, demonstrating the feasibility of such transformations on related heterocyclic systems. nih.govresearchgate.net

A general scheme for the N-acylation of 5-Aminoisoquinolin-8-ol is shown below:

The properties of the resulting amide can be tuned by varying the 'R' group of the acyl chloride.

N-Alkylation:

The amino group can also be alkylated to form secondary or tertiary amines. This can be accomplished by reacting 5-Aminoisoquinolin-8-ol with alkyl halides or other alkylating agents. mdpi.com The reaction conditions, such as the choice of base and solvent, can influence the degree of alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides another route to N-alkylated derivatives.

A general scheme for the N-alkylation of 5-Aminoisoquinolin-8-ol is as follows:

Where 'R' is an alkyl group and 'X' is a leaving group such as a halide.

The synthesis of these derivatives allows for a systematic investigation of how modifications at the 5-amino position affect the biological and chemical properties of the parent compound.

Modifications at the Hydroxyl Group (Position 8)

The hydroxyl group at the 8-position of the isoquinoline ring is a key site for chemical derivatization. Its reactivity is similar to that of a phenol, allowing for a variety of transformations to modulate the molecule's properties.

O-Alkylation and O-Arylation: The hydroxyl group can undergo etherification reactions. For instance, in the related 8-hydroxyquinoline (B1678124) (HQ) systems, the phenolic proton can be deprotonated with a base, and the resulting alkoxide can react with alkyl or aryl halides. A common strategy involves the protection of the hydroxyl group, for example, through benzylation, which can be a necessary intermediate step before performing other reactions on the ring system, such as Suzuki cross-coupling. scispace.comrroij.com This protecting group can later be removed via catalytic hydrogen transfer. scispace.com

Ester and Sulfonate Formation: The hydroxyl group can be acylated to form esters or react with sulfonyl chlorides to produce sulfonate esters. In a parallel synthesis using an 8-hydroxyquinoline scaffold, 5-amino-7-bromoquinolin-8-ol (B11873180) was reacted with various sulfonyl chlorides in the presence of triethylamine (B128534) to yield a series of sulfonate derivatives. nih.gov This reaction highlights a viable pathway for modifying the hydroxyl group on the 5-aminoisoisoquinolin-8-ol core, thereby altering its electronic properties and potential as a leaving group.

A summary of potential reactions at the hydroxyl group is presented below.

| Reaction Type | Reagents | Product Class |

| Benzylation (Protection) | Benzyl halide, Base | 8-(Benzyloxy)isoquinoline derivative |

| Sulfonylation | Sulfonyl chloride, Triethylamine | 8-(Sulfonyloxy)isoquinoline derivative |

| Acylation | Acyl chloride / Anhydride, Base | 8-Acyloxyisoquinoline derivative |

Further Substitutions on the Isoquinoline Ring System

Beyond modifications of the existing functional groups, the isoquinoline ring itself can be further substituted to introduce new functionalities.

Halogenation: Electrophilic aromatic substitution reactions can introduce halogen atoms onto the ring. For example, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) has been shown to produce 7-bromoquinolin-8-ol. nih.gov This methodology could be adapted for the 5-aminoisoisoquinolin-8-ol system to introduce halogens at specific positions, which can serve as handles for subsequent cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools for creating carbon-carbon bonds. This method is widely used for substituting halogenated 8-hydroxyquinoline derivatives. scispace.comrroij.com For instance, a 5-bromo-8-hydroxyquinoline derivative can be coupled with various boronic acids to introduce aryl substituents at the 5-position. scispace.com A similar strategy could be applied to a halogenated 5-aminoisoisoquinolin-8-ol derivative to introduce diverse substituents.

Mannich and Chloromethylation Reactions: The 5-position of the related 8-hydroxyquinoline scaffold is susceptible to electrophilic substitution. Chloromethylation can be achieved using hydrochloric acid and formaldehyde, yielding a 5-chloromethyl derivative. researchgate.net This reactive intermediate can then be used to introduce a variety of nucleophiles. The Mannich reaction is another method used to introduce aminomethyl groups onto the ring. researchgate.net

| Substitution Method | Position(s) | Reagents | Introduced Group |

| Bromination | 7 | N-Bromosuccinimide (NBS) | Bromo |

| Suzuki Coupling | 5, 7 | Arylboronic acid, Pd catalyst | Aryl |

| Chloromethylation | 5 | HCl, Formaldehyde | Chloromethyl |

Incorporation into Fused Heterocyclic Systems (e.g., quinone derivatives)

The oxidation of 5-aminoisquinolin-8-ol can lead to the formation of quinone-type structures, which are a class of compounds with significant chemical and biological interest.

The oxidation of 8-hydroxyquinolines and their isoquinoline analogues can yield 5,8-quinolinediones and 5,8-isoquinolinediones, respectively. mdpi.com These structures are present in a number of natural and synthetic compounds. mdpi.com One efficient method to achieve this transformation is through dye-sensitized photooxygenation. researchgate.net This process involves the use of a sensitizer, such as Rose Bengal, and light to generate singlet oxygen, which then reacts with the 8-hydroxyquinoline core to form the corresponding 5,8-dione. researchgate.net The resulting quinone system is highly electrophilic and can be a scaffold for developing further derivatives by coupling different alkyl- or aryl-amino fragments at the C6 or C7 positions. nih.gov This approach has been used to create libraries of novel amino-quinoline-5,8-dione derivatives. nih.gov

The formation of these quinone derivatives represents a significant structural transformation, converting the aromatic system into a fused heterocyclic quinone system. This alters the electronic properties and reactivity of the molecule substantially.

Advanced Chemical Transformations and Functionalization for Probe Development

The synthetic methodologies described above are instrumental in the functionalization of 5-aminoisoisoquinolin-8-ol for the development of chemical probes. A key feature of the parent 8-hydroxyquinoline scaffold is its ability to act as a strong bidentate chelator for a wide range of metal ions. researchgate.net This property is often retained in its derivatives.

By combining the reactions discussed, multifunctional probes can be designed. For example, a derivative could be synthesized to include:

A metal-chelating core: The inherent 8-hydroxy and adjacent nitrogen of the isoquinoline system provide a strong binding site for metal ions. researchgate.net

A reporter group: Substitutions on the ring system via Suzuki coupling could introduce fluorophores or other signaling moieties.

A reactive group: Advanced transformations could install a bio-orthogonal handle for conjugation to larger biomolecules.

The synthesis of 5-substituted 8-hydroxyquinoline derivatives conjugated with other small molecules has been shown to create compounds that chelate well with metal ions, providing a platform for new applications. researchgate.net Furthermore, the conversion to quinone-dione derivatives can be exploited, as these structures can act as inhibitors for specific enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov The development of such targeted inhibitors often relies on the strategic placement of various amino fragments around the quinone core to optimize interactions with the target protein. nih.gov These advanced transformations enable the conversion of the basic 5-aminoisoisoquinolin-8-ol structure into highly specialized tools for chemical biology and materials science.

Molecular Mechanisms of Action and Biological Target Elucidation

Investigation of Molecular Interactions and Binding Affinities

The structural characteristics of 5-Aminoisoquinolin-8-ol suggest its potential to engage in various non-covalent interactions with biological macromolecules. These interactions are fundamental to its mechanism of action and are primarily dictated by the arrangement of its functional groups on the isoquinoline (B145761) framework.

Protein-Ligand Interaction Studies

While specific protein-ligand interaction studies for 5-Aminoisoquinolin-8-ol dihydrobromide are not extensively documented, the interactions of the parent compound, 5-Aminoisoquinoline (B16527), have been structurally characterized. The Protein Data Bank (PDB) contains entries that shed light on how the 5-aminoisoquinoline scaffold docks within protein binding sites. For instance, the PDB entry 2F2T provides a crystal structure of a protein in complex with 5-aminoisoquinoline, revealing key hydrogen bonding and hydrophobic interactions that stabilize the ligand within the active site. nih.gov The amino group at the 5-position and the nitrogen atom in the isoquinoline ring are common sites for hydrogen bond formation with amino acid residues such as aspartate, glutamate, and serine. The planar aromatic rings of the isoquinoline core contribute to favorable π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

These foundational interaction modes of the 5-aminoisoquinoline scaffold are likely conserved in 5-Aminoisoquinolin-8-ol and are crucial for its binding affinity to various protein targets. The addition of the hydroxyl group at the 8-position introduces another potential hydrogen bond donor and acceptor, which could enhance binding affinity and specificity to target proteins.

Enzyme Inhibition and Activation Profiling

The isoquinoline scaffold is a common motif in a multitude of enzyme inhibitors. The specific substitution pattern of 5-Aminoisoquinolin-8-ol suggests a potential for modulating the activity of several enzyme families.

Characterization of Kinase Inhibition (e.g., Rho kinase, GSK-3β via isoquinoline scaffold analysis)

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, partly due to its prevalence in kinase inhibitors. rsc.org

Glycogen Synthase Kinase-3β (GSK-3β): Numerous natural and synthetic compounds containing the isoquinoline core have been identified as inhibitors of GSK-3β. nih.govbiorxiv.orgresearchgate.netfrontiersin.org This serine/threonine kinase is implicated in a wide range of cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. nih.govbiorxiv.orgnih.gov The inhibitory mechanism often involves competition with ATP for the kinase's active site. The planar isoquinoline ring can mimic the adenine (B156593) moiety of ATP, forming key interactions within the hydrophobic pocket and with the hinge region of the kinase domain.

Rho-associated coiled-coil containing protein kinase (ROCK): While some ROCK inhibitors feature different heterocyclic cores, the general principles of kinase inhibition are applicable. nih.gov The development of selective ROCK inhibitors is an active area of research for conditions such as hypertension and glaucoma. The ability of the isoquinoline scaffold to be readily functionalized allows for the optimization of interactions within the ATP-binding site of ROCK and other kinases.

| Isoquinoline-Related Compound Class | Target Kinase | Potential Therapeutic Area |

| Isoquinoline Alkaloids (e.g., Berberine) | GSK-3β | Neurodegenerative Diseases, Cancer |

| Pyrrolo[2,1-a]isoquinolines | GSK-3α/β, PIM1, DYRK1A | Cancer |

This table provides examples of kinase inhibition by compounds containing an isoquinoline scaffold.

Inhibition of Other Enzyme Families (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), proteases)

Beyond kinases, the chemical functionalities of 5-Aminoisoquinolin-8-ol suggest potential interactions with other enzyme classes.

NAD(P)H:quinone oxidoreductase 1 (NQO1): The quinoline (B57606)/isoquinoline core is present in known inhibitors of NQO1. nih.govnih.gov This enzyme is involved in cellular detoxification and redox cycling. Inhibition of NQO1 can be a strategy in cancer therapy to disrupt the cellular redox balance. scbt.comresearchgate.netrsc.org The amino and hydroxyl substituents on the isoquinoline ring of 5-Aminoisoquinolin-8-ol could play a significant role in its interaction with the NQO1 active site.

Proteases: Certain isoquinoline alkaloids have been shown to inhibit viral proteases, such as the main protease (Mpro) of SARS-CoV-2. nih.gov These enzymes are crucial for viral replication, making them attractive drug targets. The mechanism of inhibition often involves the isoquinoline scaffold fitting into the substrate-binding pocket of the protease, thereby blocking its catalytic activity.

| Enzyme Family | Example Inhibitors with Quinoline/Isoquinoline Scaffold | Therapeutic Relevance |

| NQO1 | Amino-quinoline-5,8-dione derivatives | Cancer Therapy |

| Proteases (e.g., SARS-CoV-2 Mpro) | Coptisine, Berberine | Antiviral Therapy |

This table illustrates the inhibition of other enzyme families by compounds containing a quinoline or isoquinoline core.

Modulation of Intracellular Signaling Pathways

By interacting with key proteins such as kinases and other enzymes, 5-Aminoisoquinolin-8-ol has the potential to modulate various intracellular signaling pathways. For instance, inhibition of GSK-3β can impact pathways involved in cell proliferation, apoptosis, and inflammation.

A notable example of how isoquinoline derivatives can affect signaling is through the inhibition of Inhibitor of Apoptosis Proteins (IAPs). Some synthetic isoquinoline compounds have been shown to downregulate IAPs like XIAP and cIAP-1, leading to the activation of caspases and promoting apoptosis in cancer cells. nih.gov This demonstrates that beyond direct enzyme inhibition, the isoquinoline scaffold can be a platform for developing molecules that interfere with protein-protein interactions within signaling cascades. The specific effects of 5-Aminoisoquinolin-8-ol on these pathways would depend on its precise intracellular targets and binding affinities.

Investigation of Signal Transduction Cascades

There is currently no available research detailing the effects of this compound on specific signal transduction cascades. It is unknown whether this compound interacts with key signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, or others involved in cellular communication and proliferation.

Effects on Key Cellular Processes (e.g., cell cycle regulation, apoptosis induction in research models)

Specific studies on the impact of this compound on cell cycle progression or its ability to induce apoptosis in research models have not been identified. Therefore, there is no data to report on whether it causes cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) or triggers programmed cell death through intrinsic or extrinsic apoptotic pathways.

Structure Activity Relationship Sar Studies

Elucidation of Critical Pharmacophores and Structural Determinants of Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific arrangement of functional groups, known as pharmacophores, that interact with biological targets. For 5-Aminoisoquinolin-8-ol, the key pharmacophoric features can be inferred from studies on analogous isoquinoline (B145761) and quinoline (B57606) structures.

The isoquinoline nucleus itself is a recognized "privileged structure" in medicinal chemistry, found in numerous pharmacologically active compounds. japsonline.com Its bicyclic aromatic nature allows for various types of interactions with biological macromolecules.

The 8-hydroxyl group is a critical determinant of activity in the broader quinoline family. The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is present in compounds with a wide array of biological effects, including antimicrobial, anticancer, and antifungal properties. nih.govnih.govresearchgate.net The close proximity of the hydroxyl group to the heterocyclic nitrogen atom at position 1 makes 8-hydroxyquinolines effective chelating agents for a variety of metal ions, a property that is often linked to their biological mechanism of action. nih.gov

The amino group , particularly at the C-5 position of the isoquinoline ring, is another crucial element. In related compounds, such as 5-aminoisoquinoline (B16527), this functional group has been identified as a key feature for potent inhibitory activity against enzymes like poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net The position and electronic nature of substituents on the isoquinoline ring can significantly alter electron density, thereby affecting the molecule's reactivity and biological interactions. amerigoscientific.com For instance, electron-donating groups can enhance nucleophilicity, while electron-withdrawing groups can decrease it. amerigoscientific.com

Together, the isoquinoline scaffold, the 8-hydroxyl group, and the 5-amino group constitute the primary pharmacophores of 5-Aminoisoquinolin-8-ol, suggesting its potential for biological activity, likely involving metal chelation and specific interactions mediated by the amino and hydroxyl functionalities.

Analysis of Positional Isomerism and Substituent Effects on Mechanistic Potency

The precise positioning of functional groups and substituents on the isoquinoline or quinoline core is a critical factor that governs the potency and selectivity of a compound. This concept, known as positional isomerism, can lead to vastly different pharmacological properties even among molecules with the same chemical formula. fiveable.mealgoreducation.comsolubilityofthings.com

Studies on various isoquinoline derivatives have consistently demonstrated the profound impact of substituent placement. For example, in a series of potent isoquinolinequinone N-oxide derivatives developed to overcome multidrug resistance in cancer, isomers with substituents at the C(6) position were found to be significantly more potent than their C(7) counterparts. acs.org As shown in the table below, the mean GI₅₀ (a measure of growth inhibition) for C(6) isomers was more than twice as low as that for the corresponding C(7) isomers, indicating greater potency. acs.org

Table 1: Effect of Isomer Position on Antitumor Activity of Isoquinolinequinone N-Oxides

| Compound Type | Mean GI₅₀ (µM) | Relative Potency (C7 vs C6) |

|---|---|---|

| C(7) Benzylamine Isomer (1) | 2.52 | C(6) is 2.8-fold more potent |

| C(6) Benzylamine Isomer (2) | 0.91 |

Data derived from studies on isoquinolinequinone N-oxide derivatives, illustrating the significant impact of substituent position on antitumor potency. acs.org

Furthermore, research on 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines revealed that the placement of substituents dramatically affects inhibitory potency and selectivity. The addition of a hydrophilic, electron-withdrawing group at the 7-position synergistically increased potency while reducing off-target binding affinity. nih.gov Similarly, studies on benzoquinone derivatives have shown that electron-withdrawing substituents, such as chlorine, enhance reactivity, whereas electron-donating groups, like methyl or t-butyl, decrease it. nih.gov This highlights the critical role of substituent electronic effects, which are determined by their position on the aromatic ring.

In isoquinolinequinone derivatives, the presence of a hydroxyl group at C-7 was suggested to play a key role in regulating inflammatory factors. mdpi.com This finding underscores the importance of the hydroxyl group's position, lending weight to the significance of the 8-ol designation in 5-Aminoisoquinolin-8-ol for its specific biological function. These examples collectively illustrate that minor changes in the location of a functional group can drastically alter a molecule's biological activity and mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and gaining insight into the mechanisms of action. japsonline.comnih.gov

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties. frontiersin.org For nitrogen-containing heterocyclic compounds like isoquinoline derivatives, a wide range of descriptors are employed to capture their structural and electronic features. researchgate.netnih.gov

Commonly used physicochemical descriptors in QSAR studies include: frontiersin.org

Lipophilicity descriptors: such as logP (the logarithm of the octanol-water partition coefficient), which measures the hydrophobicity of a molecule. frontiersin.org

Electronic descriptors: These describe the electronic properties of a molecule and include parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. frontiersin.org

Steric descriptors: These relate to the size and shape of the molecule, such as molar refractivity, molecular volume, and surface area. nih.gov

Topological descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching. frontiersin.org

Quantum chemical descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of the molecule. tiu.edu.iq

Once the descriptors are calculated, a QSAR model is developed using various statistical and machine learning methods. These can range from multiple linear regression (MLR) to more complex techniques like genetic algorithms, artificial neural networks, and gradient boosting methods. japsonline.comnih.gov The goal is to select a combination of descriptors that best correlates with and predicts the observed biological activity. japsonline.com

Table 2: Common Descriptor Classes in QSAR for Heterocyclic Compounds

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Lipophilicity | logP, logD | Hydrophobicity, membrane permeability |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Reactivity, polarity, electrostatic interactions |

| Steric | Molar Refractivity (MR), Molecular Volume, Surface Area | Size, shape, potential for steric hindrance |

| Topological | Wiener index, Zagreb indices | Molecular connectivity, branching, and shape |

A summary of key physicochemical descriptor types used in the development of QSAR models for compounds like 5-Aminoisoquinolin-8-ol. frontiersin.orgnih.gov

A crucial step in QSAR modeling is rigorous validation to ensure that the model is robust, stable, and has genuine predictive power for new, untested compounds. basicmedicalkey.commdpi.com Validation is typically performed using both internal and external methods. basicmedicalkey.com

Internal validation assesses the stability and robustness of the model using the same dataset on which it was trained. basicmedicalkey.com A common technique is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. nih.gov

External validation is a more stringent test of a model's predictive ability. nih.gov It involves using the QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive capability is often measured by the predictive correlation coefficient (R²_pred). An R²_pred value greater than 0.6 is typically required for a model to be considered predictive. nih.gov The Organisation for Economic Co-operation and Development (OECD) has established principles for the development and validation of QSAR models to ensure their reliability for regulatory purposes. basicmedicalkey.com

Several studies on isoquinoline and quinoline derivatives have successfully developed and validated QSAR models. For instance, a QSAR model for isoquinoline derivatives as AKR1C3 inhibitors reported a coefficient of determination (R²) of 0.7279 and a leave-one-out cross-validation coefficient (Q²_LOO) of 0.6736, indicating a stable and predictive model. japsonline.com Another study on pyrimido-isoquinolin-quinones reported robust CoMFA and CoMSIA models with q² values of 0.660 and 0.596, respectively. nih.gov These examples demonstrate the utility of QSAR in guiding the design of new, more potent isoquinoline-based compounds.

Table 3: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Cross-validated R² (Leave-One-Out) | q² or Q²_LOO | Assesses the internal predictive ability and robustness of the model. | > 0.5 |

| Predictive R² (External Validation) | R²_pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| Root Mean Square Error | RMSE | Indicates the deviation between predicted and experimental values. | As low as possible |

Commonly used statistical metrics for assessing the validity and predictive power of QSAR models. nih.govresearchgate.netmdpi.com

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The process involves preparing the 3D structures of both the ligand (e.g., 5-Aminoisoquinolin-8-ol) and the protein target, followed by a conformational search in which the ligand's translational, rotational, and conformational degrees of freedom are explored within the binding site.

Docking simulations for compounds with quinoline (B57606) and isoquinoline (B145761) cores have been performed against a variety of biological targets. For instance, novel quinolinone-based thiosemicarbazones were docked against Mycobacterium tuberculosis protein targets, including enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1). nih.gov Similarly, tetrahydroisoquinoline-conjugated dipeptides have been studied for their binding affinity against E. coli DNA gyrase. nih.gov These studies help elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for molecular recognition and binding stability. scispace.com

The results are evaluated using a scoring function that estimates the binding free energy, with lower scores typically indicating a more favorable binding affinity. nih.gov For a molecule like 5-Aminoisoquinolin-8-ol, docking could predict its interactions with target proteins, identifying key residues involved in binding and suggesting a plausible mechanism of action at the molecular level.

| Compound Class | Protein Target | Target Organism | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Quinolinone-thiosemicarbazone | Enoyl‐ACP reductase (InhA) | M. tuberculosis | -8.6 | Ile21, Asp64, Lys165 nih.gov |

| Tetrahydroisoquinoline-dipeptide | DNA Gyrase B | E. coli | -6.71 | Arg-76 nih.gov |

| Spiro[methanoquinazoline-indoline]-dione | SARS-CoV-2 Main Protease | SARS-CoV-2 | Not specified | Hydrogen bonds and hydrophobic interactions nih.gov |

Quantum Chemical Calculations for Electronic Property Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and reactivity, which are fundamental to understanding a molecule's behavior.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. nih.gov The HOMO, which can be considered the outermost orbital containing electrons, acts as an electron donor. The LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govedu.krd Conversely, a small energy gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For the related compound quinoline, DFT calculations have determined the HOMO-LUMO energy gap to be approximately -4.83 eV, indicating the potential for charge transfer interactions within the molecule. scirp.org Analysis of 5-Aminoisoquinolin-8-ol would provide similar insights into its electronic stability and reactivity profile.

| Parameter | Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.646 scirp.org | Energy of the highest occupied molecular orbital (electron-donating ability) |

| ELUMO | -1.816 scirp.org | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |

| Energy Gap (ΔE) | 4.830 scirp.org | Indicates chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, providing a visual guide to its relative polarity. wolfram.com The map is colored based on the electrostatic potential: regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. wolfram.comresearchgate.net Green areas represent neutral potential.

MEP maps are valuable for predicting how a molecule will interact with other molecules. For 5-Aminoisoquinolin-8-ol, one would expect to see negative electrostatic potential (red/yellow) concentrated around the electronegative nitrogen and oxygen atoms of the amino and hydroxyl groups, respectively. These regions represent likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of these groups would exhibit positive potential (blue), indicating sites for nucleophilic attack or hydrogen bond donation. Analyzing the MEP provides a framework for understanding intermolecular interactions, such as those occurring in a protein's binding pocket. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Protein-Ligand Stability

While molecular docking provides a static snapshot of a protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the complex. researchgate.net

By simulating the protein-ligand complex in a realistic environment (e.g., solvated in water), MD can assess the stability of the binding pose predicted by docking. It can reveal subtle conformational changes in both the ligand and the protein that may occur upon binding. nih.gov Advanced techniques like Thermal Titration Molecular Dynamics (TTMD) use a series of simulations at increasing temperatures to qualitatively estimate the stability of the protein-ligand complex, which can help differentiate between high- and low-affinity compounds. researchgate.netnih.gov For 5-Aminoisoquinolin-8-ol, MD simulations could validate docking predictions and provide a more accurate representation of its dynamic behavior within a biological target's active site.

Ligand-Based and Structure-Based Computational Design Approaches for Novel Analogs

Computational chemistry is pivotal in the design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. Two primary strategies are employed: ligand-based and structure-based design.

Ligand-Based Design : This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. fiveable.me Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling correlate the chemical structures of a series of compounds with their biological activities to build predictive models. nih.gov Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity. These models can then be used to screen compound libraries or guide the design of new molecules that fit the pharmacophore. fiveable.me

Structure-Based Design : When the 3D structure of the target protein is available, structure-based design can be employed. nih.gov This powerful approach uses the structural information of the protein's binding site to design ligands that fit with high complementarity. Fragment-based drug discovery (FBDD) is a modern structure-based technique where small chemical fragments are screened for binding to the target. researchoutreach.org Hits can then be grown or linked together to produce a more potent lead compound. This approach has been successfully applied to the isoquinoline scaffold to develop potent kinase inhibitors. researchoutreach.org

Both strategies are complementary and can be used to rationally design novel analogs of 5-Aminoisoquinolin-8-ol, optimizing its structure to enhance its therapeutic potential. fiveable.me

Pre Clinical Research Models and Mechanistic Insights Excluding Human Clinical Data

In Vitro Cellular Models for Functional and Mechanistic Evaluation

Cell-Based Assays for Target Engagement and Pathway Modulation

Research into the specific molecular targets of 5-Aminoisoquinolin-8-ol dihydrobromide has identified the proteasome as a key cellular component influenced by its active form, 5-amino-8-hydroxyquinoline (5A8HQ). In silico and in vitro studies have highlighted its potential as a proteasome inhibitor. This mechanism is significant as it can overcome resistance to established proteasome inhibitors like bortezomib in cancer cells. nih.gov The interaction of 5A8HQ with serum albumin has also been investigated, suggesting that it can be effectively transported in the circulatory system to reach its target sites. nih.gov

The primary mechanism of action for 5A8HQ appears to be the inhibition of proteasome activity, which has been observed in lung and ovarian cancer cell lines, as well as leukemia and myeloma cells. nih.gov This inhibition leads to a buildup of proteins that would normally be degraded, triggering cellular stress and apoptosis.

While the proteasome has been identified as a target, detailed cell-based target engagement assays specifically for this compound are not extensively reported in the current scientific literature. Further research is required to fully elucidate the broader effects of this compound on intracellular signaling pathways.

Studies in Immortalized Cell Lines for Antiproliferative Effects and Apoptosis

The antiproliferative properties of 5-amino-8-hydroxyquinoline (5A8Q), the active component of this compound, have been evaluated in several immortalized cancer cell lines. Studies have demonstrated its efficacy in reducing the viability of both HeLa (cervical cancer) and MCF-7 (breast cancer) cells. nih.gov Notably, the cytotoxic effects were more pronounced in cancer cells compared to non-cancerous HaCaT keratinocytes, indicating a degree of selectivity. nih.gov

The induction of apoptosis is a key mechanism behind the observed antiproliferative effects. Fluorescence microscopy studies using acridine orange/ethidium bromide (AO/EtBr) and DAPI staining have been employed to detect apoptotic events in cancer cells treated with 5A8Q. nih.gov These assays allow for the visualization of morphological changes characteristic of apoptosis, such as chromatin condensation and loss of membrane integrity.

Below is a data table summarizing the cytotoxic effects of 5A8Q on various cell lines.

| Cell Line | Cell Type | Effect |

| HeLa | Human Cervical Carcinoma | Significant decrease in cell viability |

| MCF-7 | Human Breast Adenocarcinoma | Significant decrease in cell viability |

| HaCaT | Human Keratinocytes (non-cancerous) | Lower cytotoxicity compared to cancer cells |

In Vitro Biomembrane Permeation and Transport Studies (e.g., Blood-Brain Barrier Models)

There is currently no publicly available scientific literature detailing the in vitro biomembrane permeation and transport properties of this compound. Studies utilizing models such as the Caco-2 assay for intestinal absorption or in vitro blood-brain barrier models have not been reported for this specific compound.

Mechanistic Studies in Relevant In Vivo Animal Models for Pathway Elucidation (excluding therapeutic efficacy or safety endpoints)

Assessment of Pharmacodynamic Markers in Animal Models

No published studies were found that have assessed the pharmacodynamic markers of this compound in in vivo animal models. Such studies would be crucial to understand the compound's effect on its target in a living organism over time.

Elucidation of Biological Pathways in vivo relevant to compound activity

There is no available data from in vivo animal studies aimed at elucidating the biological pathways affected by this compound.

Analytical and Characterization Techniques for Advanced Research

Spectroscopic Methods for Studying Molecular Interactions and Conformational Changes

Spectroscopic techniques are indispensable tools for investigating the interactions of 5-Aminoisoquinolin-8-ol dihydrobromide with biological macromolecules and for understanding its conformational flexibility. Methods such as fluorescence, ultraviolet-visible (UV-Vis), and circular dichroism (CD) spectroscopy, often complemented by computational modeling, provide deep insights into these molecular processes.

While direct spectroscopic studies on this compound are not extensively documented in publicly available literature, the behavior of the closely related compound, 5-amino-8-hydroxyquinoline (5A8HQ), offers valuable insights. Research on the interaction between 5A8HQ and bovine serum albumin (BSA) has demonstrated the utility of various spectroscopic methods. researchgate.net

Fluorescence Spectroscopy is a highly sensitive technique used to study the binding of small molecules to proteins. In the case of 5A8HQ's interaction with BSA, a significant quenching of the intrinsic fluorescence of tryptophan and tyrosine residues in the protein was observed in a concentration-dependent manner. researchgate.net This quenching indicates a direct interaction and the formation of a complex between the small molecule and the protein. A slight red shift in the tryptophan emission spectrum suggested that the binding event alters the local microenvironment of the tryptophan residues, exposing them to a more polar or aqueous environment. researchgate.net

UV-Vis Absorption Spectroscopy can also be employed to detect complex formation. Changes in the absorption spectra of a protein and a ligand upon interaction can provide evidence of binding. For the BSA-5A8HQ complex, a notable red shift in the second-order derivative absorption spectrum of BSA was observed, suggesting that the interaction perturbs the amide bonds and the environment of aromatic amino acids within the protein. researchgate.net

Circular Dichroism (CD) Spectroscopy is a powerful method for analyzing the secondary structure of proteins and detecting conformational changes upon ligand binding. When 5A8HQ was introduced to BSA, a slight alteration in the characteristic CD spectrum of the protein was noted, indicating a reduction in the α-helix content. researchgate.net This suggests that the binding of the ligand induces a minor conformational change in the protein's secondary structure.

The table below summarizes the key findings from spectroscopic studies on the interaction of 5-amino-8-hydroxyquinoline with bovine serum albumin, which can be extrapolated to understand the potential interactions of this compound.

| Spectroscopic Technique | Observation | Interpretation |

| Fluorescence Spectroscopy | Quenching of Tyr and Trp fluorescence; slight red shift in Trp emission | Interaction and complex formation; altered microenvironment of Trp residues |

| UV-Vis Spectroscopy | Red shift in the second-order derivative spectrum | Perturbation of amide bonds and aromatic amino acid environment |

| Circular Dichroism (CD) | Reduction in α-helix content | Minor conformational changes in the protein's secondary structure |

Electrochemical Studies for Understanding Redox Properties and Electronic Behavior

Electrochemical techniques are pivotal in characterizing the redox properties and electronic behavior of molecules like this compound. These methods can elucidate reaction mechanisms, determine the number of electrons involved in a redox process, and provide insights into the molecule's reactivity.

While specific electrochemical data for this compound is limited, studies on related aminoquinoline and isoquinoline (B145761) derivatives provide a framework for understanding its potential electrochemical behavior. Cyclic voltammetry (CV) is a primary tool for investigating redox processes. For instance, the electrochemical oxidation of 6-aminoquinoline has been studied, revealing that the process can proceed through single or two-electron transfer reactions, leading to the formation of various intermediates depending on the applied potential and pH. researchgate.net

The redox mechanism of isoquinoline derivatives is often pH-dependent, as confirmed by the shift in peak potentials with varying pH in cyclic voltammetry studies of compounds like 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one. researchgate.net This indicates the involvement of protons in the electron transfer process. Differential pulse voltammetry can be used in conjunction with CV to verify the number of electrons transferred in the redox reaction. researchgate.net

The following table outlines the key electrochemical parameters that could be determined for this compound and their significance.

| Electrochemical Parameter | Technique(s) | Significance |

| Peak Potential (Ep) | Cyclic Voltammetry | Indicates the potential at which oxidation or reduction occurs. |

| Peak Current (Ip) | Cyclic Voltammetry | Related to the concentration of the analyte and the rate of the electrode reaction. |

| pH Dependence | Cyclic Voltammetry | Elucidates the role of protons in the redox mechanism. |

| Number of Electrons (n) | Differential Pulse Voltammetry, Coulometry | Determines the stoichiometry of the electron transfer process. |

Chromatographic and Separation Techniques for Isolation and Purification of Research Samples

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound in research settings. High-performance liquid chromatography (HPLC) is a particularly powerful and versatile method for handling such compounds.

For the separation and analysis of isoquinoline alkaloids and related derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netnih.gov In this technique, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The composition of the mobile phase, including the organic modifier (e.g., acetonitrile or methanol), aqueous buffer, and pH, is optimized to achieve the desired separation. researchgate.netresearchgate.net

For instance, a study on the analysis of isoquinoline alkaloids in plant extracts utilized a C18 reversed-phase column with a mobile phase consisting of acetonitrile, methanol, and an ammonium formate buffer at a specific pH to achieve excellent peak shapes and resolution. researchgate.net The use of gradient elution, where the composition of the mobile phase is changed over time, is often necessary for separating complex mixtures of related compounds. researchgate.net

In addition to HPLC, solid-phase extraction (SPE) can be a valuable tool for the purification of extracts containing isoquinoline derivatives prior to chromatographic analysis. researchgate.net SPE can effectively remove interfering substances and concentrate the analyte of interest.

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that can be used for the identification and quantification of isoquinoline alkaloids in complex matrices. nih.gov This method combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing structural information and enabling trace-level detection.

The table below presents a summary of chromatographic techniques applicable to the analysis of this compound and related compounds.

| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection | Application |

| Reversed-Phase HPLC (RP-HPLC) | C18 | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium formate) | UV-Vis, Diode Array Detector (DAD) | Purity assessment, quantification, isolation |

| Solid-Phase Extraction (SPE) | C18 or other sorbents | Various organic solvents and aqueous solutions | - | Sample cleanup and pre-concentration |

| LC-MS/MS | C18 | Acetonitrile/Methanol and aqueous buffer with volatile additives | Mass Spectrometer | Identification, structural elucidation, trace analysis |

Future Directions and Academic Research Perspectives

Collaborative Interdisciplinary Research in Isoquinoline (B145761) Chemical BiologyNo collaborative or interdisciplinary research focused on the chemical biology of 5-Aminoisoquinolin-8-ol dihydrobromide has been found in the public domain.

It is possible that this compound is a novel chemical entity that has not yet been synthesized or characterized, or that research pertaining to it is proprietary and not publicly disclosed. Therefore, a comprehensive and scientifically accurate article on “this compound” cannot be generated at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.